2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzofuran moiety, a furan ring, and a pyridine ring
Mechanism of Action
Target of Action
It is known that the compound contains a2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety , which is a type of 1-benzofurans
Mode of Action
The mode of action of this compound is not directly stated in the search results. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique manner. The presence of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety
Biochemical Pathways
Compounds containing a2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety are known to be involved in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.
Introduction of Furan and Pyridine Rings: The furan and pyridine rings are introduced through nucleophilic substitution reactions, where the furan and pyridine derivatives are reacted with suitable electrophiles.
Coupling to Form Acetamide Linkage: The final step involves coupling the benzofuran, furan, and pyridine intermediates with an acetamide group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares the benzofuran moiety but lacks the furan and pyridine rings.
2,2-dimethyl-2,3-dihydrobenzofuran: Similar to the above compound but without the hydroxyl group.
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine: This compound has a similar structure but features a methylamine group instead of the acetamide linkage.
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of benzofuran, furan, and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(2)11-16-5-3-6-19(21(16)28-22)27-14-20(25)24-13-15-8-9-17(23-12-15)18-7-4-10-26-18/h3-10,12H,11,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSNJGIRVDGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CN=C(C=C3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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